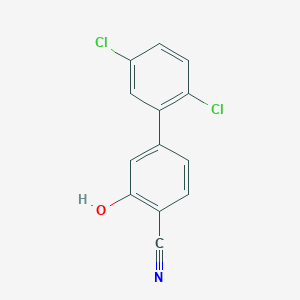
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(2,5-dichlorophenyl)phenol, also known as DCP, is a widely used chemical compound in the scientific research field, particularly in the field of biochemistry and physiology. It is a white, crystalline solid with a melting point of 156-157°C and a molecular weight of 255.1 g/mol. DCP is a member of the phenol family, and is commonly used as a reagent for various biochemical and physiological experiments.
科学的研究の応用
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is commonly used in scientific research as a reagent for various biochemical and physiological experiments. It is used as a substrate for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It is also used as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is also used as a reagent for the detection of DNA and RNA.
作用機序
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% acts as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. It binds to the active site of the enzyme, blocking the binding of the substrate and thus inhibiting the enzyme activity. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% also acts as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway.
Biochemical and Physiological Effects
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the cytochrome P450-dependent fatty acid oxidation pathway, which can lead to increased levels of fatty acids in the blood. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of monoamines, such as serotonin, in the brain. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of DNA and RNA polymerases, which can lead to decreased levels of DNA and RNA synthesis.
実験室実験の利点と制限
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, and it has a wide range of applications in various biochemical and physiological experiments. However, there are some limitations to the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be hazardous to humans if it is not handled properly. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% can be difficult to synthesize in large quantities, and it can be difficult to obtain in pure form.
将来の方向性
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in scientific research is expected to continue to grow in the future. Researchers are currently exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway. Additionally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. Finally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as a reagent for the detection of DNA and RNA.
合成法
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized from 2,5-dichlorobenzophenone, which is reacted with an alkali cyanide solution in an aqueous environment. The reaction proceeds via an aldol condensation reaction to form 2-cyano-5-(2,5-dichlorophenyl)phenol. The reaction is typically carried out at a temperature of 150-160°C, and the reaction time can vary from several minutes to several hours.
特性
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOFMAFOVRCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684906 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261986-37-1 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














